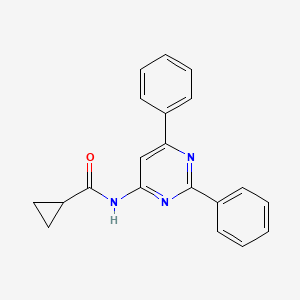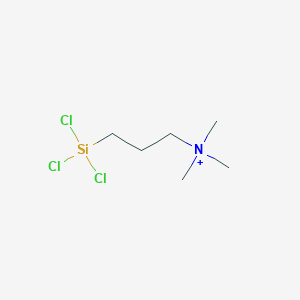
N,N,N-Trimethyl-3-(trichlorosilyl)propan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-3-(trichlorosilyl)propan-1-aminium: is a chemical compound known for its unique properties and applications in various fields. It is a quaternary ammonium compound with a trichlorosilyl group attached to the propan-1-aminium structure. This compound is often used in the synthesis of other chemicals and has applications in surface modification, catalysis, and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Reaction: The synthesis begins with the reaction of with to form .
Hydrolysis: The nitrile group is then hydrolyzed to form .
Amidation: The acid is converted to an amide using .
Quaternization: Finally, the amide is quaternized with methyl iodide to form N,N,N-Trimethyl-3-(trichlorosilyl)propan-1-aminium .
Industrial Production Methods:
- The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like or .
Reduction: Reduction reactions can be carried out using or .
Substitution: The trichlorosilyl group can be substituted with other functional groups using reagents like or .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Grignard reagents, organolithium compounds, inert atmosphere.
Major Products Formed:
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes.
Substitution: Formation of various organosilicon compounds.
Scientific Research Applications
Chemistry:
- Used as a catalyst in organic synthesis.
- Acts as an intermediate in the production of other chemicals.
Biology:
- Utilized in the modification of biomolecules for research purposes.
- Employed in the development of biocompatible materials .
Medicine:
- Investigated for potential use in drug delivery systems .
- Studied for its antimicrobial properties .
Industry:
- Applied in surface modification to enhance material properties.
- Used in the production of coatings and adhesives .
Mechanism of Action
Mechanism:
- The compound exerts its effects through the interaction of the trichlorosilyl group with various substrates. This interaction can lead to the formation of covalent bonds with organic and inorganic materials, modifying their surface properties.
Molecular Targets and Pathways:
- Targets include hydroxyl groups on surfaces, leading to the formation of siloxane bonds .
- Pathways involve nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
- N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride
- N-Trimethylsilylpropyl-N,N,N-trimethylammonium chloride
- N-Trimethylsilylpropyl-N,N,N-trimethylammonium bromide
Comparison:
- N,N,N-Trimethyl-3-(trichlorosilyl)propan-1-aminium is unique due to the presence of the trichlorosilyl group , which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in applications requiring strong covalent bonding and surface modification .
Properties
IUPAC Name |
trimethyl(3-trichlorosilylpropyl)azanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15Cl3NSi/c1-10(2,3)5-4-6-11(7,8)9/h4-6H2,1-3H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQAZYQAUCTNRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC[Si](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl3NSi+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626062 |
Source


|
| Record name | N,N,N-Trimethyl-3-(trichlorosilyl)propan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
664996-01-4 |
Source


|
| Record name | N,N,N-Trimethyl-3-(trichlorosilyl)propan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol](/img/structure/B12520892.png)
![(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12520902.png)
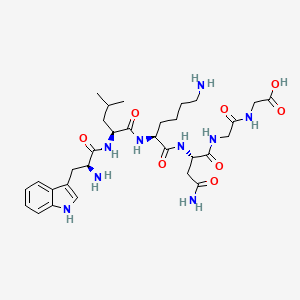
![Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide](/img/structure/B12520907.png)
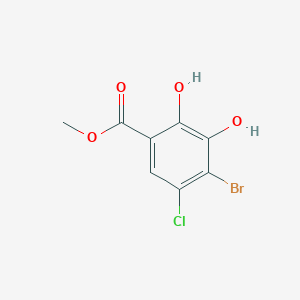
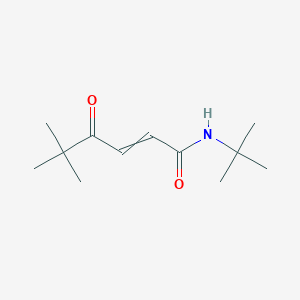
![2-[Methyl(propyl)amino]ethanol](/img/structure/B12520925.png)
![2-[(4-tert-Butylphenoxy)methyl]benzonitrile](/img/structure/B12520927.png)
![Methyl 2-[(4-methylphenyl)sulfonyl-[6-[(4-methylphenyl)sulfonylamino]acridin-3-yl]amino]acetate](/img/structure/B12520931.png)
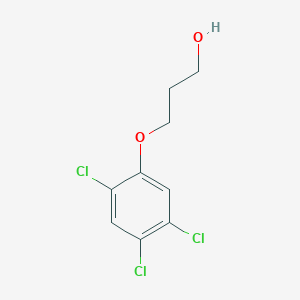
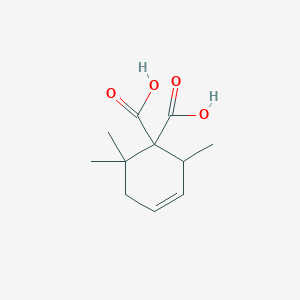
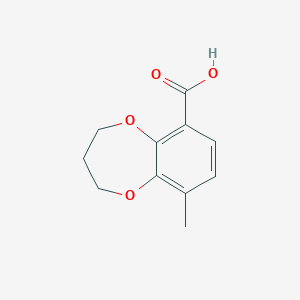
![2-Imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12520941.png)
